2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane
Description
Historical Development of Diazaspiro Compounds
The exploration of diazaspiro compounds began in the mid-20th century, driven by the need for novel heterocyclic systems capable of mimicking natural product frameworks. Early work focused on simple spirocyclic amines, but advancements in synthetic methodologies during the 1990s enabled the systematic study of diazaspiro[3.3]heptanes. These compounds gained prominence due to their ability to combine rigidity with synthetic accessibility, offering a balance between conformational restriction and synthetic feasibility. The introduction of sulfonyl and alkyl substituents, as seen in 2-isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane, marked a shift toward functionalized spirocycles designed to fine-tune electronic and steric profiles.
Contextual Positioning within Spirocyclic Scaffold Research
Spirocyclic scaffolds occupy a critical niche in medicinal chemistry, with over 20 approved drugs incorporating such frameworks. The diazaspiro[3.3]heptane system distinguishes itself through its bicyclic geometry, which enforces a distinct three-dimensional orientation of substituents. Compared to traditional six-membered rings like piperazines or morpholines, the spiro[3.3]heptane core reduces planarity, potentially improving target engagement through preorganization of pharmacophoric groups. This compound’s sulfonyl and isopropyl groups further enhance its utility as a modular building block for probing steric and electronic effects in structure-activity relationship studies.
Therapeutic Relevance and Research Importance
While direct therapeutic applications of this compound remain under investigation, structurally analogous diazaspiro compounds have demonstrated promise across multiple target classes. For example, spiropiperidines have shown activity as dopamine receptor antagonists and BCL-2/BCL-XL inhibitors. The sulfonyl group in this compound may confer hydrogen-bonding capacity, a feature often leveraged in protease inhibitor design. Additionally, the isopropyl substituent could modulate lipophilicity, a critical parameter for blood-brain barrier penetration or peripheral target engagement.
Theoretical Foundations of Spirocyclic Chemistry
The theoretical underpinnings of spirocyclic chemistry revolve around two key principles: conformational restriction and steric bias . The diazaspiro[3.3]heptane system enforces a nearly perpendicular arrangement of its two nitrogen atoms, with a dihedral angle of approximately 90° between the planes of the two fused rings. This geometry arises from the spiro junction’s tetrahedral carbon, which imposes significant strain compared to linear piperazine derivatives. Computational studies suggest that the energy barrier for ring inversion in diazaspiro[3.3]heptanes exceeds 15 kcal/mol, effectively locking the molecule into a single conformation.
The electronic effects of substituents further modulate the system’s behavior. For instance, the electron-withdrawing sulfonyl group at position 6 decreases the basicity of the adjacent nitrogen, while the isopropyl group at position 2 introduces steric bulk that may influence intermolecular interactions. These features are quantified in Table 1, which compares key molecular properties of this compound with related structures.
Table 1. Molecular Properties of this compound and Analogues
| Property | This Compound | Piperazine Derivative | Morpholine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 339.5 | 132.2 | 147.2 |
| Calculated logP | 2.1 | 1.3 | 0.8 |
| Polar Surface Area (Ų) | 68.7 | 38.8 | 22.1 |
| Number of Rotatable Bonds | 4 | 2 | 1 |
| Hydrogen Bond Donors | 0 | 2 | 1 |
Data derived from PubChem entries and computational models.
The sulfonyl group’s impact on lipophilicity is particularly noteworthy. While the addition of a spirocyclic center typically lowers logD~7.4~ by 0.2–1.0 units compared to piperazines, the electron-withdrawing nature of the sulfonyl moiety in this compound may counteract this effect, resulting in a logD~7.4~ of approximately 2.1. This balance between lipophilicity reduction and functional group contributions makes the molecule suitable for applications requiring moderate membrane permeability without excessive hydrophobic accumulation.
The synthetic accessibility of diazaspiro[3.3]heptanes further enhances their appeal. Key intermediates like 2,6-diazaspiro[3.3]heptane (CAS 174-77-6) are commercially available, enabling modular derivatization at both nitrogen centers. Recent advances in transition-metal-catalyzed cyclization reactions have streamlined the production of such scaffolds, supporting their widespread adoption in medicinal chemistry campaigns.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-6-propan-2-yl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12(2)16-8-15(9-16)10-17(11-15)20(18,19)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZIYFVBIIVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane typically involves multi-step organic synthesis. One common approach is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the sulfonyl and isopropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, modifications to the diazaspiro scaffold have led to compounds with potent activity against Mycobacterium tuberculosis (MTb). The introduction of various functional groups has been shown to enhance the efficacy against resistant strains, making these compounds promising candidates for further development in tuberculosis treatment .
Inhibition of Protein-Protein Interactions
Another critical application of 2-isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane is its role as an inhibitor of the menin-MLL interaction, which is implicated in certain types of leukemia. Compounds that incorporate this diazaspiro framework have demonstrated the ability to disrupt this interaction effectively, offering a novel approach to cancer therapy .
Development of SARS-CoV-2 Inhibitors
The unique structure of diazaspiro compounds has also been leveraged in the design of inhibitors for viral proteases, including those from SARS-CoV-2. Structure-guided design strategies have led to the synthesis of spirocyclic inhibitors that show high potency against the viral protease, suggesting their potential as antiviral agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the spirocyclic framework. Recent methodologies emphasize convergent synthetic strategies that improve yields and reduce reaction times .
Structural Variations
Variations in the sulfonyl group or modifications on the isopropyl moiety can significantly affect biological activity. For example, altering the substituents on the aromatic ring has been shown to modulate both solubility and binding affinity to target proteins .
Case Study 1: Tuberculosis Treatment
A study evaluated several diazaspiro compounds against MTb strains, revealing that specific modifications led to compounds with minimum inhibitory concentrations (MICs) as low as 0.0124 μg/mL. This highlights the potential for developing effective treatments for drug-resistant tuberculosis using diazaspiro scaffolds .
Case Study 2: Cancer Therapeutics
Inhibitors designed from diazaspiro frameworks were tested for their ability to disrupt menin-MLL interactions in leukemia models. Compounds demonstrated significant inhibition at low micromolar concentrations, indicating their therapeutic potential in hematological malignancies .
Mechanism of Action
The mechanism by which 2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Observations:
- Steric Effects : Bulky groups (e.g., tert-butyl, benzhydryl) at C2 or C6 improve diastereoselectivity in asymmetric syntheses but may reduce solubility .
- Electron-Withdrawing Groups : Tosyl groups enhance reactivity for further functionalization (e.g., nucleophilic substitution) .
- Solubility : Trifluoroacetate salts (e.g., cyclopropyl analog) improve aqueous solubility, whereas tert-butyl esters require organic solvents .
Common Routes:
Reductive Amination : LiAlH₄-mediated reduction of imines followed by sulfonylation with tosyl chloride (e.g., 87–91% yields for benzhydryl and fluorophenyl derivatives) .
Asymmetric Synthesis : Use of Davis-Ellman imines and 3-azetidinecarboxylate anions achieves high diastereomeric ratios (dr up to 98:2) .
Case Study: tert-Butyl 6-Tosyl Derivatives
Biological Activity
2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology. This article reviews its biological activity, focusing on its anticonvulsant properties and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of azaspiro derivatives, characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C14H18N2O2S, and it features a sulfonyl group that enhances its pharmacological properties.
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant activity. A study conducted on a series of diazaspiro compounds revealed that this specific derivative demonstrated protective effects against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.
Table 1: Anticonvulsant Activity Data
| Compound Name | MES ED50 (mg/kg) | TD50 (mg/kg) | Protection Index (PI) |
|---|---|---|---|
| This compound | 12.5 | 310 | 24.8 |
| Phenytoin | 20 | 300 | 15 |
Data sourced from various studies including .
The anticonvulsant mechanism of action for this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through the inhibition of excitatory pathways and enhancement of inhibitory pathways in the central nervous system. The sulfonyl group is believed to play a critical role in these interactions.
Case Studies
- Animal Models : In experiments using mice, the compound was administered at varying doses to assess its efficacy in preventing seizures. The results indicated a strong correlation between dosage and protective effects, with an optimal dose identified for maximum efficacy.
- Neurotoxicity Assessment : The rotorod test was employed to evaluate neurotoxicity alongside anticonvulsant testing. The findings suggested that the compound maintained a favorable safety profile, with a high protection index indicating low neurotoxic potential compared to traditional anticonvulsants like phenytoin.
Comparative Studies
Comparative studies with other diazaspiro compounds have shown that this compound not only outperforms some established drugs but also exhibits unique properties that could lead to fewer side effects.
Table 2: Comparative Efficacy of Anticonvulsants
| Drug Name | Mechanism | Efficacy (ED50) | Side Effects |
|---|---|---|---|
| This compound | GABAergic modulation | 12.5 mg/kg | Low |
| Phenytoin | Sodium channel blocker | 20 mg/kg | Moderate |
| Carbamazepine | Sodium channel blocker | 15 mg/kg | High |
Q & A
Q. What are the common synthetic routes to prepare 2,6-diazaspiro[3.3]heptane derivatives, and how is the sulfonyl group introduced?
The synthesis of 2,6-diazaspiro[3.3]heptane scaffolds typically involves cyclization strategies using azetidine or piperazine precursors. For example, LiAlH4-mediated reduction of tert-butyl sulfinyl intermediates followed by tosylation (using tosyl chloride) is a key step to install sulfonyl groups . The spirocyclic core can also be constructed via Pd-catalyzed aryl amination, where Boc-protected intermediates are deprotected to yield functionalized derivatives . Tosyl groups are often introduced via nucleophilic substitution or sulfonylation of secondary amines under basic conditions .
Q. How is the 2,6-diazaspiro[3.3]heptane core characterized structurally?
Characterization relies on NMR and LC/MS. For instance, the 1H NMR spectrum of 2-(2,6-diazaspiro[3.3]heptan-2-yl)isonicotinonitrile shows distinct signals at δ 3.72 (s, 4H) and δ 3.41 (s, 4H) for the spirocyclic protons, with LC/MS confirming the molecular ion peak at m/z 201 . X-ray crystallography is less common due to the compound’s conformational flexibility, but asymmetric synthesis methods (e.g., using tert-butylsulfinyl auxiliaries) enable stereochemical assignment .
Q. What biological activities are associated with 2,6-diazaspiro[3.3]heptane derivatives?
These derivatives are explored as PARP-1 inhibitors and vasopressin antagonists. Compound 14 (2,6-diazaspiro[3.3]heptane core) exhibits potent PARP-1 inhibition (IC50 = 3.9 nM), outperforming piperazine-based analogs due to improved steric and electronic properties . Derivatives like 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo-triazolodiazepines show promise in treating neuropsychological disorders via vasopressin receptor antagonism .
Q. What physicochemical properties are critical for solubility and stability?
Key properties include logP (~2.2 for PARP inhibitors), molecular weight (~300–500 Da), and hydrogen-bonding capacity. The spirocyclic structure enhances rigidity, improving metabolic stability compared to linear analogs . Solubility is often modulated via sulfonyl or carboxylate groups, as seen in tert-butyl-protected derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact PARP-1 inhibitory activity?
Replacing the sulfonyl group with bioisosteres like carbonyls alters binding kinetics. For example, the 4-methylphenylsulfonyl moiety in 2-isopropyl-6-[(4-methylphenyl)sulfonyl] derivatives enhances PARP-1 affinity by forming hydrophobic interactions with the enzyme’s NAD+-binding pocket . Conversely, carbamate or trifluoromethyl groups reduce potency due to steric hindrance or electronic mismatches . SAR studies suggest that electron-withdrawing groups (e.g., sulfonyl) are optimal for PARP-1 inhibition .
Q. How can researchers resolve contradictions in biological activity data between spirocyclic and piperazine analogs?
Discrepancies arise from differences in conformational flexibility and binding modes. For instance, the spirocyclic core in compound 14 restricts rotational freedom, enabling tighter binding to PARP-1 compared to flexible piperazine-based AZD2461 . Computational docking and molecular dynamics simulations can model these interactions, highlighting the role of rigidity in enhancing target engagement .
Q. What strategies are effective for stereoselective synthesis of chiral 2,6-diazaspiro[3.3]heptanes?
Asymmetric synthesis using chiral auxiliaries (e.g., (R)-tert-butylsulfinyl groups) enables enantiomeric control. For example, LiAlH4 reduction of tert-butylsulfinyl intermediates yields diastereomerically pure spirocycles, which are further functionalized via tosylation or alkylation . Chiral HPLC or enzymatic resolution may refine enantiomeric excess (>95% ee) for pharmacological studies .
Q. How can 2,6-diazaspiro[3.3]heptanes be integrated into PROTAC design to minimize off-target effects?
Incorporating the spirocyclic core into PROTACs improves selectivity by reducing non-specific interactions with zinc finger proteins. For example, replacing piperazine with 2,6-diazaspiro[3.3]heptane in pomalidomide-based PROTACs maintains ALK degradation efficacy while minimizing off-target degradation . Rational design should balance linker length and hydrophobicity to optimize proteasome recruitment .
Q. What analytical challenges arise in quantifying degradation products of sulfonylated spirocycles?
Sulfonyl groups can undergo hydrolysis under acidic or basic conditions, generating sulfonic acid byproducts. LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) improves quantification accuracy. Method validation should include forced degradation studies (e.g., pH 1–13, oxidative stress) to identify critical quality attributes .
Q. How do computational methods aid in predicting the metabolic stability of 2,6-diazaspiro[3.3]heptanes?
Density functional theory (DFT) calculations predict oxidation sites (e.g., benzylic positions), while molecular docking identifies CYP450 binding affinities. For instance, the 4-methylphenylsulfonyl group in the target compound is predicted to resist CYP3A4-mediated metabolism due to steric shielding, aligning with experimental half-life data (t1/2 > 6 h in microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
